4-Methylumbelliferyl beta-D-mannopyranoside chemical properties
4-Methylumbelliferyl beta-D-mannopyranoside chemical properties
An In-depth Technical Guide to 4-Methylumbelliferyl β-D-mannopyranoside: Properties and Applications
For researchers, scientists, and professionals in drug development, 4-Methylumbelliferyl β-D-mannopyranoside (4-MU-β-Man) is a critical tool for the sensitive detection of β-mannosidase activity. This fluorogenic substrate is instrumental in studying the function of this enzyme, which plays a key role in the lysosomal degradation of glycoproteins.[1] Deficiencies in β-mannosidase are linked to the lysosomal storage disorder β-mannosidosis, making 4-MU-β-Man an essential reagent for diagnostics and research into potential therapeutic interventions.[1][2]
Core Chemical and Physical Properties
4-Methylumbelliferyl β-D-mannopyranoside is a synthetic compound designed for high-sensitivity enzymatic assays. Its core consists of a mannose sugar residue linked to a 4-methylumbelliferone fluorophore. In its intact form, the molecule is non-fluorescent. Enzymatic cleavage of the glycosidic bond by β-mannosidase releases the highly fluorescent 4-methylumbelliferone (4-MU).
Data Presentation: Physicochemical Properties
The quantitative properties of 4-Methylumbelliferyl β-D-mannopyranoside are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 67909-30-2 | [3][4] |
| Molecular Formula | C₁₆H₁₈O₈ | [3][4] |
| Molecular Weight | 338.31 g/mol | [3][4] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥98% (TLC) | |
| Solubility | Pyridine: 10 mg/mL; Soluble in DMSO and dimethyl formamide.[5] It is slightly soluble in ethanol and methanol.[6] | [5][6] |
| Storage Conditions | Store at -20°C, protected from light.[7] | [7] |
| Stability | Stable for ≥ 4 years when stored at -20°C.[5] | [5] |
Biochemical Function and Enzymatic Reaction
4-MU-β-Man is a fluorogenic substrate for β-D-mannosidase (EC 3.2.1.25), an exoglycosidase that hydrolyzes terminal, non-reducing β-D-mannose residues from N-linked oligosaccharide chains of glycoproteins within the lysosome.[1] The enzymatic reaction follows a classical Koshland double-displacement mechanism.[8] Upon hydrolysis, the substrate yields D-mannose and the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.
Caption: Enzymatic cleavage of 4-MU-β-Man by β-mannosidase.
Lysosomal Glycoprotein Catabolism Pathway
β-Mannosidase is the final enzyme in the lysosomal pathway for the degradation of N-linked glycoprotein oligosaccharides.[1] Its function is essential for the recycling of these complex sugar molecules. A deficiency in this enzyme leads to the accumulation of mannose-containing compounds, resulting in the pathophysiology of β-mannosidosis.[1]
Caption: Role of β-mannosidase in the lysosomal degradation pathway.
Experimental Protocols
The following section provides a detailed methodology for a standard β-mannosidase activity assay using 4-MU-β-Man.
Reagents and Materials
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Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Methylumbelliferyl β-D-mannopyranoside in DMSO. Store at -20°C.
-
Assay Buffer: 0.1 M citrate/0.1 M sodium phosphate buffer, pH 4.0 to 4.5.[9] The optimal pH can vary depending on the enzyme source, with some β-mannosidases showing optimal activity between pH 5.0 and 7.0.[10][11]
-
Enzyme Sample: Lysate from cells or tissues, or purified enzyme solution.
-
Stop Solution: 0.1 M Ethylenediamine, pH 11.4 or 0.2 M Glycine-NaOH, pH 10.7.[9]
Assay Procedure
-
Prepare Working Substrate Solution: Dilute the 10 mM substrate stock solution with the assay buffer to a final concentration of 1.10 mM.[9]
-
Reaction Setup: In a microplate well or microcentrifuge tube, add 10 µL of the enzyme sample (e.g., fibroblast supernatant).[9]
-
Initiate Reaction: Add 90 µL of the 1.10 mM working substrate solution to the enzyme sample to start the reaction.[9]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9] The optimal temperature can range from 37°C to 70°C depending on the enzyme's origin.[10][11]
-
Terminate Reaction: Stop the reaction by adding a sufficient volume of the stop solution (e.g., 1.16 mL of 0.1 M ethylenediamine).[9] The alkaline pH of the stop solution also maximizes the fluorescence of the liberated 4-methylumbelliferone.
-
Fluorometric Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 360-385 nm and an emission wavelength of 445-454 nm.[6]
-
Data Analysis: Quantify the amount of released 4-methylumbelliferone by comparing the fluorescence readings to a standard curve prepared with known concentrations of 4-methylumbelliferone. Enzyme activity is typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein.
Experimental Workflow
The logical flow of the β-mannosidase assay is depicted below.
Caption: Standard workflow for a β-mannosidase fluorometric assay.
References
- 1. β-Mannosidase - Creative Enzymes [creative-enzymes.com]
- 2. MANBA mannosidase beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Methylumbelliferyl-beta-D-mannopyranoside [gbiosciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. goldbio.com [goldbio.com]
- 8. ovid.com [ovid.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
